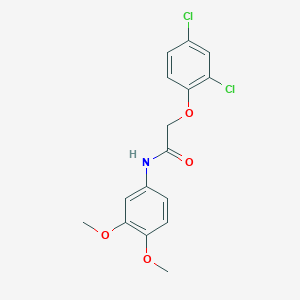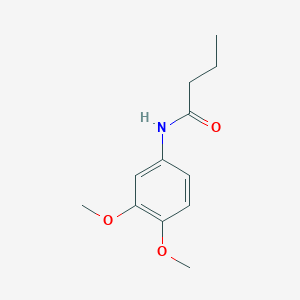![molecular formula C32H20N4O4 B291929 2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)
2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for a wide range of research studies. In
Mécanisme D'action
The mechanism of action of 2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, oxidative stress, and cell proliferation, which can help to prevent the development of various diseases.
Biochemical and Physiological Effects:
2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. It has also been shown to have anti-cancer properties, and may be effective in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole in lab experiments is its unique structure and properties. This compound has been shown to have a wide range of biological activities, which makes it an ideal candidate for a wide range of research studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for the study of 2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole. One area of research that has received a lot of attention is the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer properties, and may be effective in the treatment of various types of cancer. Another area of research that has received a lot of attention is the development of new anti-inflammatory drugs. This compound has been shown to have anti-inflammatory properties, and may be effective in the treatment of various inflammatory diseases. Finally, there is also potential for the use of this compound in the development of new anti-oxidant drugs, which could be used to prevent or treat various diseases associated with oxidative stress.
Méthodes De Synthèse
The synthesis of 2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole is a complex process that involves several steps. The first step involves the synthesis of 2-(2-aminophenyl)benzoxazole, which is then reacted with 1,3-bis(2-chloroethyl)benzene to form the intermediate compound. This intermediate compound is then reacted with cyclobutene in the presence of a palladium catalyst to form the final product.
Applications De Recherche Scientifique
2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
Formule moléculaire |
C32H20N4O4 |
|---|---|
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
2-[2,3,4-tris(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole |
InChI |
InChI=1S/C32H20N4O4/c1-5-13-21-17(9-1)33-29(37-21)25-26(30-34-18-10-2-6-14-22(18)38-30)28(32-36-20-12-4-8-16-24(20)40-32)27(25)31-35-19-11-3-7-15-23(19)39-31/h1-16,25-28H |
Clé InChI |
WWXXJHCYXRHHQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3C(C(C3C4=NC5=CC=CC=C5O4)C6=NC7=CC=CC=C7O6)C8=NC9=CC=CC=C9O8 |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3C(C(C3C4=NC5=CC=CC=C5O4)C6=NC7=CC=CC=C7O6)C8=NC9=CC=CC=C9O8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



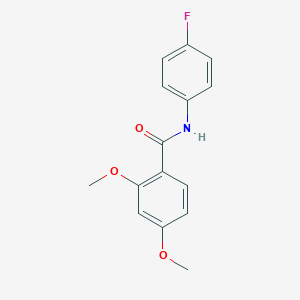
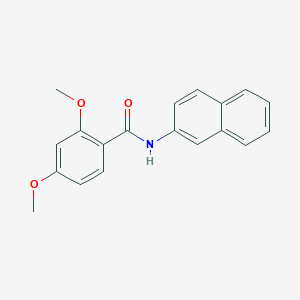
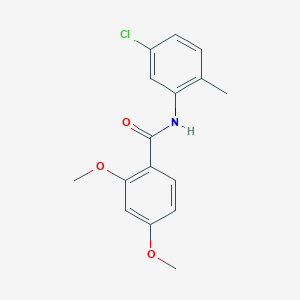
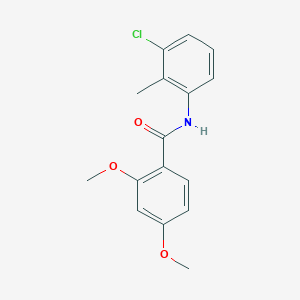
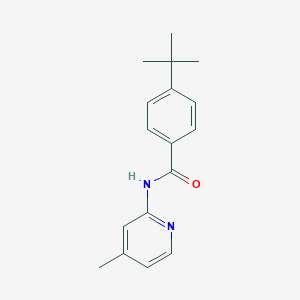
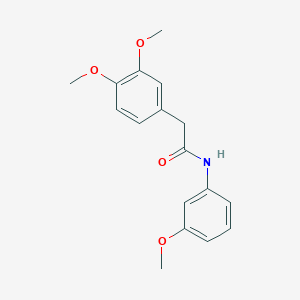
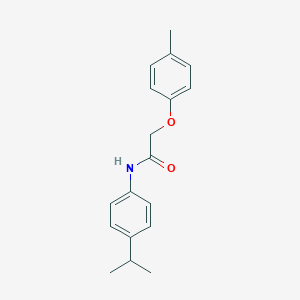
![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
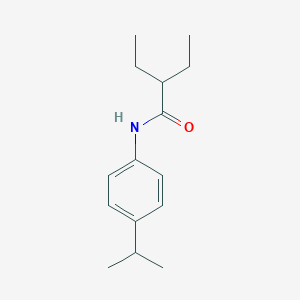
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)


